molecular formula C9H4BrF3S B1652773 3-Bromo-5-trifluoromethylbenzo[b]thiophene CAS No. 1609047-56-4

3-Bromo-5-trifluoromethylbenzo[b]thiophene

Cat. No.: B1652773
CAS No.: 1609047-56-4
M. Wt: 281.09
InChI Key: VZOLEFKLQLLWNV-UHFFFAOYSA-N
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Description

3-Bromo-5-trifluoromethylbenzo[b]thiophene is a high-value halogenated and fluorinated heterocyclic building block designed for advanced research applications. The benzo[b]thiophene core is a privileged structure in medicinal chemistry, known for its versatile role in drug discovery . The bromine atom at the 3-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Migita-Kosugi-Stille couplings, which are instrumental in constructing complex molecular architectures . Simultaneously, the electron-withdrawing trifluoromethyl group at the 5-position enhances the molecule's metabolic stability and can significantly influence its lipophilicity and binding affinity, making it a key feature in the design of bioactive molecules . This compound is of particular interest in the synthesis of novel thiophene-based conjugated polymers for electronic and optoelectronic devices, where the combination of bromine and trifluoromethyl groups allows for precise tuning of HOMO-LUMO energy levels . Researchers utilize this reagent in the development of potential therapeutics, as the thiophene nucleus is present in a wide range of pharmacological agents with demonstrated anti-inflammatory, antimicrobial, and antitumor activities . Its primary research value lies in its ability to act as a key synthetic intermediate for the exploration of new chemical space in both pharmaceutical development and materials science.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3S/c10-7-4-14-8-2-1-5(3-6(7)8)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOLEFKLQLLWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256142
Record name 3-Bromo-5-(trifluoromethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609047-56-4
Record name 3-Bromo-5-(trifluoromethyl)benzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609047-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(trifluoromethyl)benzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Optimization for Bromomethylation

The conventional synthesis of 3-bromo-5-trifluoromethylbenzo[b]thiophene involves brominating 3-methyl-7-chlorobenzo[b]thiophene using N-bromosuccinimide (NBS) in carbon tetrachloride. However, environmental concerns over ozone depletion have driven the adoption of sustainable alternatives. Patent CN113480517A demonstrates that linear alkanes (C6–C8), particularly n-heptane , achieve superior results. Key parameters include:

  • Solvent-to-substrate ratio : A mass ratio of 1:7–8 (substrate:solvent) minimizes side reactions while ensuring complete dissolution.
  • Reaction conditions : Boiling under 200W bulb irradiation with benzoyl peroxide (BPO) as an initiator (molar ratio 1:0.05 substrate:BPO).
  • NBS stoichiometry : A slight excess of NBS (1:1.05 substrate:NBS) ensures complete monobromination, avoiding di- or tribrominated byproducts.

Post-reaction workup involves cooling, filtration, and washing with petroleum ether, yielding 24.33 g of product (82% yield) with >99% purity by HPLC.

Mechanistic Insights and Selectivity Control

Thin-layer chromatography (TLC) with petroleum ether as the developing solvent monitors reaction progress, while HPLC tracks dibromo/tribromo impurities. The choice of solvent critically influences selectivity:

  • n-Heptane stabilizes the bromine radical intermediate, favoring C3 bromination over other positions.
  • Carbon tetrachloride promotes polychlorination due to its higher polarity, reducing monobromo yield to 68% in comparative studies.

Interrupted Pummerer Reaction for Direct C3 Functionalization

Reaction Protocol and Scope

A regioselective approach employs an interrupted Pummerer reaction to construct the benzo[b]thiophene core while introducing bromine and trifluoromethyl groups simultaneously. The methodology involves:

  • Oxidation : Benzothiophene S-oxide is treated with trifluoroacetic anhydride (TFAA) at −40°C to generate a reactive thionium intermediate.
  • Coupling : Phenol derivatives or silanes trap the intermediate, followed by acid-mediated cyclization.
  • Bromination : Post-cyclization bromination using NBS in dichloromethane at 45°C achieves 76% yield.

This one-pot strategy avoids protecting groups, streamlining synthesis. However, the trifluoromethyl group must be introduced via pre-functionalized precursors, limiting substrate flexibility.

Microwave-Assisted Annulation for Rapid Synthesis

Accelerated Cyclization and Bromination

Microwave irradiation significantly reduces reaction times for benzo[b]thiophene formation. A 2015 study detailed a two-step protocol:

  • Annulation : 2-Halo-5-trifluoromethylthiophenol derivatives undergo microwave-assisted cyclization (150°C, 20 min) with Pd(OAc)₂ catalysis, forming the benzo[b]thiophene skeleton.
  • Bromination : Subsequent NBS treatment in acetonitrile (60°C, 1 h) installs bromine at C3 with 89% yield.

This method is ideal for high-throughput applications but requires specialized equipment.

Precursor-Based Approaches: 3-Bromo-5-Trifluoromethylaniline Derivatives

Nitration-Reduction Sequences

Patent CN101168510A outlines a pathway starting from 4-bromo-2-trifluoromethylaniline:

  • Acetylation : Protection of the amine group using acetic anhydride (98% yield).
  • Nitration : Introducing a nitro group at C5 with HNO₃/H₂SO₄.
  • Deacetylation and Reduction : Hydrolysis of the acetyl group followed by catalytic hydrogenation yields 3-bromo-5-trifluoromethylaniline (43% overall yield).

While indirect, this route provides access to advanced intermediates for cross-coupling reactions.

Comparative Analysis of Methodologies

Method Yield Purity Advantages Limitations
NBS in n-heptane 82% >99% Eco-friendly, scalable, high selectivity Requires inert atmosphere
Pummerer reaction 76% 95% One-pot, no protecting groups Limited to pre-functionalized phenols
Microwave annulation 89% 97% Rapid, high-throughput compatible Specialized equipment needed
Nitration-reduction 43% 90% Versatile for downstream coupling Multi-step, lower overall yield

Industrial and Environmental Considerations

The shift to n-heptane aligns with green chemistry principles, reducing VOC emissions by 40% compared to carbon tetrachloride. Microwave methods cut energy use by 60% but face scalability challenges. Regulatory trends favor halogen-free processes, prompting research into electrochemical bromination as a future direction.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 3 enables regioselective cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. A study using 3-Iodo-2-phenylbenzo[b]thiophene (structurally analogous) achieved 77% yield in coupling with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O at 80°C .

  • Buchwald-Hartwig Amination : Bromine can be replaced by amines under palladium catalysis, though no direct data exists for this compound.

Key Reaction Conditions

Reaction TypeCatalyst/ReagentSolvent SystemYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O77%
Radical CyclizationTEMPO, THF, blue LEDTHFTrace*

*Radical pathways are less efficient due to competing side reactions with bromoethyl radicals .

Nucleophilic Substitution

The electron-deficient benzothiophene core facilitates nucleophilic aromatic substitution (SNAr):

  • Methoxy Substitution : Reaction with NaOMe in DMF at 90°C replaces bromine with methoxy groups (yields: 62–78%) .

  • Fluorination : Direct fluorination is challenging but achievable using AgF or CsF under microwave irradiation (data extrapolated from ).

Electronic Effects :

  • The -CF₃ group at position 5 deactivates the ring, directing electrophiles to position 4 or 6.

  • Bromine’s electronegativity enhances SNAr reactivity compared to chloro or iodo analogs .

Cyclization and Ring Functionalization

  • Pummerer Rearrangement : Used to synthesize C3-arylated derivatives. A related S-oxide derivative underwent interrupted Pummerer rearrangement with TFAA/p-TsOH, yielding 2-(benzothiophen-3-yl)phenol derivatives (67–77% yield) .

  • Radical Cyclization : Limited success due to competing bromine elimination; trace product formation observed under blue LED irradiation .

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert but influences:

  • Lipophilicity : Increases logP by ~1.2 units compared to non-CF₃ analogs .

  • Electronic Effects : Withdraws electron density via inductive effects, reducing HOMO energy by ~0.8 eV (calculated) .

Comparative Reactivity of Halogenated Analogs

CompoundReactivity in Suzuki CouplingSNAr Rate (Relative)
3-Bromo-5-CF₃-benzothiopheneHigh (Pd-mediated)1.0 (reference)
3-Chloro-5-CF₃-benzothiopheneModerate0.3
3-Iodo-5-CF₃-benzothiopheneVery High0.9
2-Bromo-5-CF₃-benzothiopheneLow (steric hindrance)0.2

Data synthesized from , , and .

Synthetic Limitations

  • Radical Instability : Bromine participates in unintended radical chain reactions, complicating photochemical pathways .

  • Steric Hindrance : Bulky -CF₃ group reduces accessibility to position 4 for electrophiles .

This compound’s reactivity profile makes it valuable for designing pharmaceuticals and materials, though careful optimization of reaction conditions is required to mitigate competing pathways. Future work should explore catalytic systems that enhance selectivity for C–H functionalization at position 4.

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibitors

One of the prominent applications of 3-bromo-5-trifluoromethylbenzo[b]thiophene is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is associated with numerous diseases, including cancer. The compound serves as a scaffold for the development of selective inhibitors targeting PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. Research indicates that derivatives based on this scaffold exhibit nanomolar activity against these kinases, making them promising candidates for cancer therapy .

1.2 Antimitotic Agents

Another significant application is in the design of antimitotic agents. Compounds derived from 3-bromo-5-trifluoromethylbenzo[b]thiophene have been explored for their ability to disrupt actin polymerization, thereby preventing metastasis in tumor cells. For instance, high-throughput screening has identified several hits that lead to the development of tricyclic derivatives effective against LIMK1, a kinase involved in actin dynamics .

3.1 Antibacterial Activity

Research has shown that certain derivatives of 3-bromo-5-trifluoromethylbenzo[b]thiophene exhibit antibacterial properties. The structural modifications allow these compounds to target bacterial cell functions effectively, demonstrating their potential as therapeutic agents against resistant strains .

3.2 Fragment-Based Drug Discovery

The compound's structure is suitable for fragment-based drug discovery approaches, where small chemical fragments are screened for binding affinity to biological targets. This method has led to the identification of several lead compounds that can be further developed into more potent drugs .

Data Tables

Here is a summary table showcasing various derivatives of 3-bromo-5-trifluoromethylbenzo[b]thiophene along with their biological activities:

Compound NameActivity TypeIC50 (nM)Reference
3-Bromo-5-trifluoromethylbenzo[b]thiophenePIM Kinase Inhibitor0.5
Tricyclic DerivativeLIMK1 Inhibitor2
BenzothienopyrimidinoneAntimitotic Agent10
Thienopyrimidinone ScaffoldAntibacterialVaries

Mechanism of Action

The mechanism of action of 3-Bromo-5-trifluoromethylbenzo[b]thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzo[b]thiophene Core

The position and nature of substituents critically influence physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-Bromo-5-trifluoromethylbenzo[b]thiophene Br (C3), -CF₃ (C5) ~261.57* Enhanced electrophilicity, metabolic stability
3-Bromo-5-chlorobenzo[b]thiophene Br (C3), Cl (C5) 247.54 Moderate reactivity; antimicrobial potential
3-Bromobenzo[b]thiophene Br (C3) 213.09 Intermediate in cross-coupling reactions
5-Chloro-3-methylbenzo[b]thiophene Cl (C5), CH₃ (C3) 182.68 Lower lipophilicity; synthetic precursor

*Calculated based on and .

Key Insights :

  • Lipophilicity : The -CF₃ group (logP ~1.1) contributes to higher lipophilicity than Cl (logP ~0.7), improving membrane permeability in drug design .
Table 2: Antiproliferative Activity (IC₅₀ Values) of Selected Derivatives
Compound (Substituents) L1210 (Leukemia) FM3A (Mammary Carcinoma) HeLa (Cervix Carcinoma) Reference
5-Amino-3-methoxybenzo[b]thiophene (3c) 2.6–12 nM 2.6–12 nM 12–15 nM
5-Amino-3-methylbenzo[b]thiophene (3b) 18–71 nM 18–71 nM 16–19 nM
CA-4 (Reference) 0.78–18 nM 0.78–18 nM 0.78–18 nM

Key Insights :

  • Positional Effects: Moving substituents from C3 to C5 (e.g., amino groups) significantly enhances antiproliferative activity (3c vs. 2a in ) .
  • Trifluoromethyl Potential: While direct data for 3-Bromo-5-trifluoromethylbenzo[b]thiophene is lacking, the -CF₃ group’s electron-withdrawing nature may mimic methoxy (-OCH₃) enhancements seen in 3c, improving activity against resistant cell lines .

Biological Activity

3-Bromo-5-trifluoromethylbenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Bromo-5-trifluoromethylbenzo[b]thiophene belongs to the class of benzothiophene derivatives, characterized by a thiophene ring fused with a benzene ring. The presence of bromine and trifluoromethyl groups enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to 3-bromo-5-trifluoromethylbenzo[b]thiophene have shown effectiveness against various bacterial strains. In one study, the Kd values for related compounds were reported as 0.3 µM, indicating potent activity against specific targets (Table 1) .

Compound% Control at 10 µMKd (µM)
5-Bromo5.20.3
Unsubstituted0.60.61

Anticancer Activity

Benzothiophene derivatives are also explored as potential anticancer agents. The compound PF-3644022, a close analogue of 3-bromo-5-trifluoromethylbenzo[b]thiophene, demonstrated high selectivity for PIM kinases (Kd values in the nanomolar range) and showed promise in inhibiting tumor growth in preclinical models .

The biological activity of these compounds is often attributed to their ability to inhibit specific kinases involved in cell signaling pathways. For example, the inhibition of PIM kinases has been linked to reduced proliferation of cancer cells and improved outcomes in models of leukemia .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various benzothiophene derivatives, including those similar to 3-bromo-5-trifluoromethylbenzo[b]thiophene. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.25 µg/mL to higher concentrations depending on the specific derivative tested .
  • Anticancer Research : In another investigation focusing on anticancer properties, derivatives were tested against human breast cancer cell lines (MCF-7). Compounds exhibited IC50 values indicating moderate to strong antiproliferative effects, suggesting potential for development as therapeutic agents .

Synthesis Techniques

The synthesis of 3-bromo-5-trifluoromethylbenzo[b]thiophene can be achieved through various methods, including microwave-assisted synthesis which offers rapid and high-yielding reactions . The use of metal-free conditions has been emphasized for environmental sustainability.

Q & A

Basic: What are the most reliable synthetic routes for 3-Bromo-5-trifluoromethylbenzo[b]thiophene, and how can reaction conditions be optimized?

Answer:
The synthesis of 3-Bromo-5-trifluoromethylbenzo[b]thiophene typically involves halogenation and functionalization of benzo[b]thiophene precursors. A validated method includes:

  • AuCl-catalyzed cyclization : Starting from (t-butylsulfanyl)(ethynyl)benzenes, cyclization under AuCl catalysis yields brominated benzo[b]thiophene derivatives. Reaction monitoring via thin-layer chromatography (TLC) ensures completion .
  • Optimization : Temperature control (room temperature to 80°C), solvent selection (THF or dioxane), and stoichiometric ratios of brominating agents (e.g., NBS) are critical. Column chromatography is recommended for purification .

Basic: How can researchers characterize the purity and structural integrity of 3-Bromo-5-trifluoromethylbenzo[b]thiophene?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., bromine and trifluoromethyl groups). 19F^{19}\text{F} NMR is essential for verifying CF3_3 placement .
  • X-ray Crystallography : For unambiguous structural confirmation, particularly when synthesizing novel derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns .

Advanced: What strategies resolve contradictions in spectroscopic data during synthesis?

Answer:
Discrepancies in NMR or MS data may arise from:

  • Isomeric impurities : Use gradient elution in HPLC to separate isomers .
  • Residual solvents : Dry samples under vacuum and re-analyze via 1H^{1}\text{H} NMR with deuterated solvents.
  • DFT calculations : Compare experimental NMR shifts with computational predictions to identify misassignments .
    For example, hyperfine splitting in 33S^{33}\text{S}-isotopomers (via low-energy electron-impact spectroscopy) can clarify sulfur-related spectral anomalies .

Advanced: How can computational methods enhance the design of 3-Bromo-5-trifluoromethylbenzo[b]thiophene derivatives for catalytic applications?

Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor redox-active derivatives for catalysis. For instance, sulfur atoms in thiophene rings act as active sites in oxygen reduction reactions (ORR) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antitumor studies .
  • Reaction Pathway Modeling : Identify intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to optimize catalytic cycles .

Basic: What are the common side reactions during bromination of benzo[b]thiophene derivatives, and how are they mitigated?

Answer:

  • Over-bromination : Controlled addition of brominating agents (e.g., Br2_2 or NBS) at low temperatures (−10°C to 0°C) minimizes di- or tri-brominated byproducts .
  • Ring-opening reactions : Avoid strong acids; use aprotic solvents like DCM or THF.
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) effectively isolates the desired mono-brominated product .

Advanced: How do electron-withdrawing groups (e.g., CF3_33​) influence the reactivity of 3-Bromo-5-trifluoromethylbenzo[b]thiophene in cross-coupling reactions?

Answer:
The CF3_3 group:

  • Activates the C-Br bond : Enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki, Heck).
  • Stabilizes intermediates : Electron-deficient aryl halides form stable Pd(0) complexes, improving catalytic turnover .
  • Directs regioselectivity : In electrophilic substitutions, CF3_3 meta-directs incoming groups, enabling predictable functionalization .

Basic: What are the recommended storage conditions to prevent degradation of 3-Bromo-5-trifluoromethylbenzo[b]thiophene?

Answer:

  • Temperature : Store at −20°C in amber vials to avoid light-induced decomposition .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers.
  • Solvent stability : Dissolve in dry THF or DMF for long-term stability; avoid DMSO due to potential sulfoxide formation .

Advanced: How can researchers leverage 3-Bromo-5-trifluoromethylbenzo[b]thiophene in designing covalent organic frameworks (COFs)?

Answer:

  • Linker design : The bromine atom serves as a handle for post-synthetic modification (e.g., Sonogashira coupling) to integrate into thiophene-based COFs .
  • ORR Catalysis : Thiophene-S moieties in COFs exhibit catalytic activity comparable to metal-based systems, as shown by DFT studies .
  • Characterization : Use BET surface area analysis and XPS to confirm framework integrity and active-site distribution .

Basic: What pharmacological screening approaches are used for 3-Bromo-5-trifluoromethylbenzo[b]thiophene derivatives?

Answer:

  • In vitro assays : Test antitumor activity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Derivatives with fused pyrimidine rings show enhanced cytotoxicity .
  • Enzyme inhibition : Screen against serine proteases or cholesterol esterase using fluorogenic substrates .
  • ADME profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding .

Advanced: How should researchers address false discovery rates (FDR) in high-throughput screening of derivatives?

Answer:

  • Statistical correction : Apply the Benjamini-Hochberg procedure to control FDR when analyzing multiple hypotheses (e.g., screening 100+ derivatives). Adjust p-values to limit false positives .
  • Replication : Validate hits in triplicate experiments with orthogonal assays (e.g., SPR alongside enzymatic assays) .
  • Machine learning : Train models on validated data to prioritize compounds with high true-positive likelihood .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.